molecular formula C9H10 B6154715 5-ethynylbicyclo[2.2.1]hept-2-ene CAS No. 77891-01-1

5-ethynylbicyclo[2.2.1]hept-2-ene

Cat. No.: B6154715
CAS No.: 77891-01-1
M. Wt: 118.2
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Description

5-Ethynylbicyclo[2.2.1]hept-2-ene is a norbornene derivative featuring a bicyclic framework with an ethynyl (-C≡CH) substituent at the 5-position. This compound is of interest in organic synthesis and materials science due to the rigid bicyclic structure and the reactivity of the ethynyl group, which enables participation in click chemistry (e.g., Huisgen cycloaddition) and polymerization reactions.

Properties

CAS No.

77891-01-1

Molecular Formula

C9H10

Molecular Weight

118.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynylbicyclo[2.2.1]hept-2-ene typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethynylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted norbornene derivatives.

Scientific Research Applications

5-Ethynylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-ethynylbicyclo[2.2.1]hept-2-ene involves its reactivity towards various chemical species. The ethynyl group acts as a reactive site, allowing the compound to participate in cycloaddition reactions, nucleophilic additions, and other transformations. The molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent at the 5-position of bicyclo[2.2.1]hept-2-ene significantly influences physical, chemical, and application-related properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Methylbicyclo[2.2.1]hept-2-ene Methyl (-CH3) C8H12 108.18 Hydrophobic, used in copolymer synthesis
5-Bromomethylbicyclo[2.2.1]hept-2-ene Bromomethyl (-CH2Br) C8H11Br 187.08 Reactive towards nucleophilic substitution; regulated under GHS
5-Hexylbicyclo[2.2.1]hept-2-ene Hexyl (-C6H13) C13H22 178.31 Lipophilic; regulated for water release risks
5-Phenylbicyclo[2.2.1]hept-2-ene Phenyl (-C6H5) C13H14 170.25 Enhances rigidity in cycloolefin copolymers
5-Isothiocyanatobicyclo[2.2.1]hept-2-ene Isothiocyanate (-NCS) C8H9NS 151.23 Electrophilic reactivity; used in bioconjugation

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., -Br, -NCS) increase electrophilicity, enabling cross-coupling or nucleophilic substitution reactions. The ethynyl group’s sp-hybridized carbon may enhance reactivity in cycloadditions compared to alkyl or aryl groups.
  • The linear ethynyl group may impose less steric strain than branched alkyl chains.
  • Thermal Properties : Longer alkyl chains (e.g., 5-octyl-, MW 206.37) lower melting points and increase hydrophobicity, whereas rigid substituents (e.g., phenyl, ethynyl) likely elevate glass transition temperatures in polymers .

Physicochemical Properties

  • Molecular Weight and Polarity : The ethynyl group (MW 25.03 for -C≡CH) contributes less to molecular weight than larger substituents (e.g., hexyl: MW 85.15). Its polarity is intermediate between hydrophobic alkyl and polar isothiocyanate groups.
  • Thermodynamic Data : While specific data for 5-ethynyl derivatives are unavailable, bicyclo[2.2.1]hept-2-ene derivatives generally exhibit high thermal stability. For example, 5-vinylbicyclo[2.2.1]hept-2-ene has been studied for ideal-gas enthalpies of formation .

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